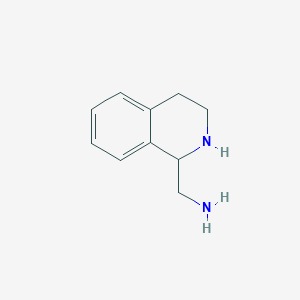
(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one
説明
®-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one typically involves the reaction of ®-4-benzyl-2-oxazolidinone with 3-cyclopropylpropanoic acid. The reaction is facilitated by the use of pivaloyl chloride and triethylamine in tetrahydrofuran (THF) at low temperatures, around -20°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
科学的研究の応用
®-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the synthesis of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of ®-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to inhibition or activation of the target, depending on the specific context.
類似化合物との比較
Similar Compounds
(S)-4-Isopropyl-5,5-dimethyloxazolidin-2-one: Another oxazolidinone derivative with different substituents, used in similar applications.
3-Cyclopropyl-4-hydroxy-4,5,5-trimethyl-oxazolidin-2-one: A structurally related compound with a hydroxyl group, which may have different reactivity and applications.
Uniqueness
®-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both benzyl and cyclopropyl groups
特性
IUPAC Name |
(4R)-4-benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(9-8-12-6-7-12)17-14(11-20-16(17)19)10-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVWYQBGGSCYPI-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(=O)N2C(COC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CCC(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374123 | |
| Record name | (4R)-4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289677-11-8 | |
| Record name | (4R)-3-(3-Cyclopropyl-1-oxopropyl)-4-(phenylmethyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289677-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)


![2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B1349843.png)










